3'-(3,4-Difluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
The compound 3'-(3,4-Difluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic indole-thiazolidinedione derivative characterized by two fluorinated aromatic substituents: a 3,4-difluorophenyl group at the 3'-position of the thiazolidine ring and a 2-fluorobenzyl group at the indole nitrogen.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-1'-[(2-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O2S/c24-17-7-3-1-5-14(17)12-27-20-8-4-2-6-16(20)23(22(27)30)28(21(29)13-31-23)15-9-10-18(25)19(26)11-15/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPTXFBOPMZZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Fluorination vs. Chlorination : The target compound’s fluorinated substituents likely confer lower molecular weight and higher electronegativity compared to chlorinated analogs (e.g., 524.25 g/mol for dichlorophenyl derivatives ). Fluorine’s smaller atomic radius may improve binding to hydrophobic enzyme pockets while reducing steric hindrance.
- Electron-Donating vs.
Key Observations :
- Yields for spiro-thiazolidinediones range from 63% to 75% in conventional syntheses , but ionic liquid-mediated methods (e.g., ) may offer greener alternatives with comparable efficiency.
- Fluorinated substituents could lower melting points due to reduced crystallinity, but direct data are unavailable for the target compound.
Key Observations :
- Fluorinated analogs in exhibit potent antifungal activity, suggesting the target compound’s dual fluorination may enhance CYP51 binding (a fungal enzyme target).
- Chlorinated derivatives (e.g., ) prioritize antimycobacterial over antifungal activity, highlighting substituent-dependent target specificity.
Preparation Methods
Multi-Step Organic Synthesis via Cyclocondensation and Knoevenagel Reactions
Formation of the Indole-Thiazolidinedione Core
The spirocyclic framework is constructed through a cyclocondensation reaction between 1H-indole-2,3-dione (isatin) and 2-thioxo-4-thiazolidinone. Under acidic conditions (e.g., trifluoroacetic acid or phosphoryl chloride), the reaction proceeds via nucleophilic attack of the thiazolidinone sulfur on the isatin carbonyl, followed by dehydration to form the spiro junction. Key parameters include:
Multi-Component Reactions (MCRs) for Streamlined Synthesis
Ugi-Joullié Reaction for Spirocycle Assembly
A one-pot MCR utilizing 9-isocyano-9H-fluorene, 2-fluorobenzylamine, and 3,4-difluorophenylglyoxal in methanol achieves the spiroindole-thiazolidine scaffold in 24 hr:
Solvent-Free Mechanochemical Synthesis
Catalytic Methods for Enhanced Stereocontrol
Asymmetric Organocatalysis
Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity during spirocyclization:
Table 2: Comparative Analysis of Synthetic Methods
| Method | Time (hr) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Multi-Step Organic | 48 | 68–85 | 97–98 | Moderate |
| Ugi-Joullié MCR | 24 | 78 | 95 | High |
| Mechanochemical | 0.25 | 89 | 99 | Limited |
| Organocatalytic | 72 | 65 | 98 | Low |
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the spiro geometry with dihedral angles of 87.5° between the indole and thiazolidine planes.
Q & A
Q. What are the recommended synthetic routes for 3'-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione?
The synthesis of this spiro-indole-thiazolidine dione derivative typically involves multi-step protocols:
- Core Formation : The indole-thiazolidine spiro system can be constructed via cyclocondensation reactions, such as the reaction of indole derivatives with thiourea or thiazolidine precursors under acidic or basic conditions .
- Functionalization : Fluorophenyl groups are introduced using nucleophilic aromatic substitution (SNAr) or Suzuki coupling, with careful control of reaction temperatures and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) are critical for isolating high-purity intermediates and final products .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of fluorophenyl protons (δ 7.1–7.5 ppm), spirocyclic methylene groups (δ 3.8–4.2 ppm), and carbonyl signals (δ 165–170 ppm). ¹⁹F NMR is essential for verifying fluorine substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides accurate molecular weight confirmation (e.g., [M+H]+ ion) and fragmentation patterns to validate the spirocyclic backbone .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, particularly for the spiro center and fluorophenyl orientations .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Reaction Path Modeling : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311G** level) predict transition states and intermediates, enabling the identification of energetically favorable pathways for spirocycle formation .
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction yields, guiding solvent selection (e.g., DMF for SNAr reactions) .
- AI-Driven Automation : Machine learning models trained on reaction databases can propose optimal conditions (temperature, catalysts) and predict side products, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across structurally analogous compounds?
- Comparative SAR Studies : Analyze analogs (e.g., thieno[2,3-d]pyrimidine derivatives or spiro-oxazolidine diones ) to isolate the effects of fluorine substitution and steric hindrance on target binding.
- Target Profiling : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities for suspected targets (e.g., kinases or GPCRs) and validate selectivity .
- Metabolic Stability Assays : LC-MS/MS-based studies in hepatocyte models identify metabolic soft spots (e.g., oxidation of fluorophenyl groups) that may explain variability in in vivo efficacy .
Q. How can advanced separation technologies improve the scalability of this compound for preclinical studies?
- Membrane Chromatography : Continuous-flow systems with ceramic membranes enhance purification efficiency, particularly for heat-sensitive intermediates .
- Simulated Moving Bed (SMB) Chromatography : Multi-column SMB systems achieve high-resolution separation of enantiomers or diastereomers in the spirocyclic scaffold .
- Crystallization Engineering : Anti-solvent crystallization with CO₂-expanded liquids improves particle size distribution and polymorph control .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values and assess cooperativity .
- Bootstrap Resampling : Estimate confidence intervals for potency metrics, addressing variability in biological replicates .
- Multivariate Analysis : Principal component analysis (PCA) or partial least squares (PLS) correlates structural features (e.g., fluorine position) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
